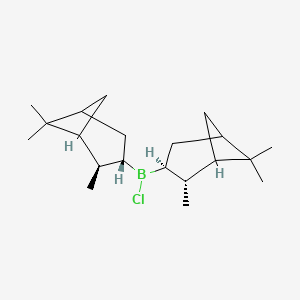

(+)-Beta-chlorodiisopinocampheylborane

描述

(+)-Beta-chlorodiisopinocampheylborane ((+)-DIP-Chloride), with the molecular formula C${20}$H${34}$BCl and molecular weight 320.75 g/mol, is a chiral boron reagent widely used in asymmetric synthesis. It is characterized by two isopinocampheyl (Ipc) groups attached to a boron center, with a chloride substituent, giving it the systematic name chloro{bis[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]}borane . This compound is typically supplied as a 65% solution in n-hexane, appearing as a colorless to pale yellow liquid. It is highly soluble in organic solvents like ether, THF, and dichloromethane .

(+)-DIP-Chloride is classified as a skin corrosion agent (Category 1B) and severe eye irritant (Category 1) due to its reactive boron-chloride bond. Proper handling requires gloves, face shields, and ventilation to avoid inhalation or contact . Its primary application lies in enantioselective reductions and asymmetric alkylations, where its chiral environment induces high stereoselectivity in products .

属性

分子式 |

C20H34BCl |

|---|---|

分子量 |

320.7 g/mol |

IUPAC 名称 |

chloro-bis[(2R,3S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |

InChI |

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13?,14?,15?,16?,17-,18-/m0/s1 |

InChI 键 |

PSEHHVRCDVOTID-HGEAYDQYSA-N |

手性 SMILES |

B([C@H]1CC2CC([C@@H]1C)C2(C)C)([C@H]3CC4CC([C@@H]3C)C4(C)C)Cl |

规范 SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |

产品来源 |

United States |

科学研究应用

Asymmetric Synthesis

One of the primary applications of (+)-Beta-chlorodiisopinocampheylborane is in asymmetric synthesis, where it serves as a reagent for the selective reduction of prochiral ketones. This capability is crucial for the synthesis of chiral secondary alcohols, which are essential building blocks in pharmaceuticals and agrochemicals.

- Chiral Alcohol Synthesis : The compound has been shown to hydroborate unhindered alkenes with high enantioselectivity. For instance, reactions with 2-butene and 3-hexene yield chiral alcohols with enantiomeric excess (ee) values exceeding 99% in certain cases .

- Reactions with Aldehydes : When reacted with aldehydes, this compound generates chiral boronic esters that can be further utilized in various coupling reactions, such as the Suzuki reaction, enhancing its utility in synthetic organic chemistry .

Synthesis of Biologically Active Compounds

The versatility of this compound extends to the synthesis of biologically active compounds. Its ability to form C-C and C-heteroatom bonds efficiently makes it a valuable tool in drug discovery and development.

- Pharmaceutical Intermediates : The compound has been employed to synthesize intermediates for several pharmaceutical agents. For example, it has facilitated the creation of chiral β-amino alcohols, which are important for developing various therapeutic agents .

- Natural Product Synthesis : Research has demonstrated its effectiveness in the asymmetric total synthesis of complex natural products. Notably, it has been used to synthesize mefloquine, an antimalarial drug, showcasing its significance in medicinal chemistry .

Chemical Transformations

Beyond its role in synthesizing chiral compounds, this compound participates in a variety of chemical transformations that enhance its utility.

- Hydroboration Reactions : The compound selectively hydroborates alkenes and alkynes to form vinyldiisopinocampheylboranes, which can be further oxidized or transformed into other functional groups .

- Kinetic Resolution : It has been utilized for the kinetic resolution of racemic α-tertiary ketones, providing high yields of enantiomerically enriched products . This application is particularly relevant in scenarios where enantiomeric purity is critical.

Case Study 1: Synthesis of Chiral Alcohols

In a study focused on the hydroboration of various alkenes using this compound, researchers reported that reactions with heterocycles yielded alcohols with ≥99% ee. This highlights the reagent's selectivity and efficiency in producing high-purity chiral compounds .

Case Study 2: Mefloquine Synthesis

The total synthesis of mefloquine involved using this compound as a key intermediate. The process demonstrated not only the reagent's utility but also its role in streamlining synthetic pathways for complex molecules required in pharmacology .

Summary Table of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Asymmetric Synthesis | Selective reduction of prochiral ketones | High enantioselectivity (>99% ee) |

| Biologically Active Compounds | Synthesis of pharmaceutical intermediates and natural products | Development of drugs like mefloquine |

| Chemical Transformations | Hydroboration and kinetic resolution | Efficient formation of chiral compounds |

相似化合物的比较

Structural and Functional Differences

*Calculated based on substituent replacement.

Reactivity and Selectivity

- Substituent Effects: Chloride (Cl): The electronegative Cl group in (+)-DIP-Chloride enhances its electrophilicity, making it effective in transmetalation reactions and stereoselective reductions . However, it is moisture-sensitive, requiring anhydrous conditions . Allyl (C$3$H$5$): The allyl group in (+)-B-allyldiisopinocampheylborane enables allylboration reactions, particularly with aldehydes, to form homoallylic alcohols with high enantiomeric excess . Methoxy (OCH$_3$): The methoxy substituent in (+)-B-methoxydiisopinocampheylborane increases stability against hydrolysis but reduces reactivity compared to chloride .

Enantiomeric Effects :

The (-)-DIP-Chloride enantiomer induces opposite stereochemistry in products compared to the (+)-form. For example, in ketone reductions, (+)-DIP-Chloride produces R-configured alcohols, while (-)-DIP-Chloride yields S-configured alcohols .

准备方法

Core Reaction Mechanism

The sodium borohydride (NaBH₄) route involves sequential borane formation and chlorination. In a representative procedure, NaBH₄ reacts with (1S)-(−)-α-pinene in glycol dimethyl ether at −10°C, followed by BF₃·Et₂O addition to form a borane intermediate. Subsequent treatment with PCl₅ at 85°C yields DIP-Cl with >99% enantiomeric excess (ee) when high-purity α-pinene (ee >87%) is used.

Key Data:

Purification and Yield Optimization

Post-reaction purification involves sequential solvent extraction (ethyl acetate), saturated brine washes, and crystallization from heptane/THF mixtures. This process achieves yields of 95–97% with minimal racemization.

Borane Tetrahydrofuran (BH₃·THF) Routes

Direct Synthesis from α-Pinene

Patent CN102219798B details a method where BH₃·THF reacts with α-pinene at −20°C to 10°C under nitrogen, followed by glycol dimethyl ether-mediated recrystallization. This approach avoids hazardous chlorination agents, yielding DIP-Cl with 98% ee when using α-pinene of ≥80% optical purity.

Advantages:

Stereochemical Control and Asymmetric Amplification

Role of α-Pinene Enantiopurity

DIP-Cl’s optical purity directly correlates with α-pinene’s ee. Using α-pinene of 80% ee produces DIP-Cl at 94% ee, while ≥90% α-pinene elevates DIP-Cl to >99% ee. Asymmetric amplification occurs due to preferential formation of heterochiral (+,−)-DIP-Cl isomers, which sequester minor α-pinene enantiomers, enriching the desired homochiral product.

Temperature-Dependent Stereoselectivity

Elevating reaction temperatures from 0°C to 20°C increases homochiral isomer formation, improving ee by 3–5%. For example, DIP-Cl prepared at 20°C from 70% ee α-pinene achieves 89% ee versus 86% at 0°C.

Industrial-Scale Adaptations

Solvent and Reagent Selection

Glycol dimethyl醚 is preferred over THF due to its higher boiling point (85°C) and better compatibility with BF₃·Et₂O. Substituting NaBH₄ with cost-effective alternatives like KBH₄ is feasible but reduces yield by 8–10%.

常见问题

Basic Research Questions

Q. What are the key experimental considerations for synthesizing (+)-beta-chlorodiisopinocampheylborane in a laboratory setting?

- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., temperature, solvent purity, and inert atmosphere) to avoid hydrolysis or oxidation of the borane moiety. Use anhydrous solvents like THF or hexane and maintain a nitrogen/argon atmosphere. Characterization via NMR and chiral HPLC is critical to confirm stereochemical purity . Ensure compliance with safety protocols, including protective equipment and waste disposal, due to the compound’s reactivity and toxicity .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Combine chiral stationary-phase HPLC with polarimetry to assess enantiomeric excess (ee). Cross-validate results using NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve diastereomeric complexes. For absolute configuration confirmation, X-ray crystallography of derivative complexes (e.g., with α-pinene) is recommended .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use gloveboxes or fume hoods for air-sensitive manipulations. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store the compound under inert gas at –20°C. Neutralize waste with cautious alcohol/water mixtures to prevent exothermic reactions, followed by professional disposal .

Advanced Research Questions

Q. How does the steric environment of this compound influence enantioselectivity in asymmetric catalysis?

- Methodological Answer : Design kinetic studies to compare reaction rates and ee values across substrates with varying steric bulk. Use computational modeling (DFT) to map transition-state geometries and identify steric clashes. Correlate experimental ee data with Hammett substituent constants or Tolman cone angles to quantify steric effects .

Q. What strategies resolve contradictions in reported enantioselectivity outcomes for this compound-mediated reactions?

- Methodological Answer : Conduct meta-analysis of literature data to identify variables (e.g., solvent polarity, counterion effects, or substrate electronic properties). Reproduce conflicting studies under standardized conditions, isolating one variable at a time. Use multivariate regression to model interactions between parameters and enantioselectivity .

Q. How can researchers optimize reaction scalability while maintaining stereochemical fidelity?

- Methodological Answer : Perform Design of Experiments (DoE) to evaluate temperature, catalyst loading, and mixing efficiency. Monitor ee and yield via in-situ IR or Raman spectroscopy. For scale-up, prioritize continuous-flow systems to enhance heat/mass transfer and reduce chiral degradation pathways .

Q. What analytical techniques best characterize decomposition pathways of this compound under varying conditions?

- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify degradation products. Track boron oxidation states via XPS or NMR. Pair with TGA/DSC to correlate thermal stability with structural changes .

Methodological Frameworks for Troubleshooting

- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design validity .

- Reproducibility Issues : Document all parameters (e.g., solvent batch, humidity) using electronic lab notebooks. Share raw data and spectra in supplemental materials to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。